molecular formula C14H19BrN2O3S B5780739 N~2~-(4-bromophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide

N~2~-(4-bromophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide

Cat. No. B5780739
M. Wt: 375.28 g/mol
InChI Key: WYNMYERKXLUAKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-(4-bromophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound is known for its ability to interact with specific receptors in the body, which can lead to various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N~2~-(4-bromophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific receptors in the body. This compound has been found to interact with the glycine receptor, which is involved in the regulation of neurotransmitter release in the brain. By modulating the activity of this receptor, this compound can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters such as glutamate and GABA in the brain. This compound has also been found to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N~2~-(4-bromophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide in lab experiments is its specificity for the glycine receptor. This allows for more targeted research on the role of this receptor in various physiological and pathological processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N~2~-(4-bromophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide. One direction is to further investigate its potential as a therapeutic agent for the treatment of neuropathic pain, anxiety, and depression. Another direction is to explore its potential as a modulator of neurotransmitter release in the brain. Additionally, future research could focus on the development of safer and more effective analogs of this compound for use in scientific research.

Synthesis Methods

The synthesis method of N~2~-(4-bromophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide involves several steps. The first step is the preparation of 4-bromoaniline, which is then reacted with cyclopentanone to form 4-bromophenylcyclopentanone. This intermediate compound is then reacted with methylsulfonyl chloride and glycine to form this compound.

Scientific Research Applications

N~2~-(4-bromophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide has been studied for its potential as a therapeutic agent in various scientific research studies. It has been found to have potential applications in the treatment of neuropathic pain, anxiety, and depression. This compound has also been studied for its potential to modulate the release of neurotransmitters in the brain.

properties

IUPAC Name

2-(4-bromo-N-methylsulfonylanilino)-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O3S/c1-21(19,20)17(13-8-6-11(15)7-9-13)10-14(18)16-12-4-2-3-5-12/h6-9,12H,2-5,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYNMYERKXLUAKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1CCCC1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.